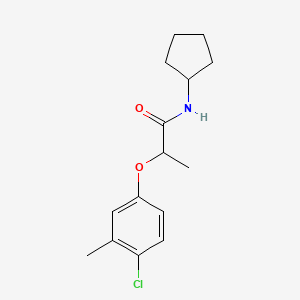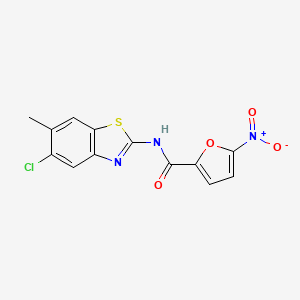![molecular formula C15H24Cl2N2O B4410337 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4410337.png)
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
概要
説明
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is a chemical compound with a complex structure, featuring a piperazine ring substituted with a chlorinated phenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves the reaction of 2-chloro-3,6-dimethylphenol with 2-chloroethylamine, followed by the introduction of a piperazine ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学的研究の応用
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
- 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
- 2-(2-chloro-3,6-dimethylphenoxy)ethylamine
Comparison: 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific substitution pattern and the presence of a piperazine ring, which may confer distinct biological and chemical properties compared to similar compounds. Its structural features may result in different reactivity and interaction with molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-12-4-5-13(2)15(14(12)16)19-11-10-18-8-6-17(3)7-9-18;/h4-5H,6-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMFWASPVLLBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[4-(hydroxymethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4410258.png)
![5-[(2-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4410259.png)
![4-[(ethylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4410266.png)

![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4410281.png)
![N~1~-{3-[(5-Phenyl-1,3,4-oxadiazol-2-YL)methoxy]phenyl}acetamide](/img/structure/B4410296.png)
![[4-(4-Nitrophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone](/img/structure/B4410303.png)
![3-[2-(2-butoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4410308.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4410316.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4410321.png)


![[3-[(2-Methoxy-5-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B4410351.png)
